molecular formula C16H24O2 B14839270 3-(Cyclohexylmethyl)-5-isopropoxyphenol

3-(Cyclohexylmethyl)-5-isopropoxyphenol

Cat. No.: B14839270
M. Wt: 248.36 g/mol
InChI Key: BUJMTXBDZYNGFT-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-5-isopropoxyphenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-5-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of cyclohexylmethyl chloride with 5-isopropoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-5-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic compounds.

    Substitution: Nitrated, brominated, or sulfonated phenolic derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-5-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexylmethyl and isopropoxy groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethyl)phenol: Lacks the isopropoxy group, which may affect its chemical reactivity and biological activity.

    5-Isopropoxyphenol: Lacks the cyclohexylmethyl group, which may influence its physical properties and applications.

    Cyclohexylphenol: Similar structure but without the isopropoxy group, leading to different chemical and biological properties.

Uniqueness

3-(Cyclohexylmethyl)-5-isopropoxyphenol is unique due to the presence of both the cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-5-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-10-14(9-15(17)11-16)8-13-6-4-3-5-7-13/h9-13,17H,3-8H2,1-2H3

InChI Key

BUJMTXBDZYNGFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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